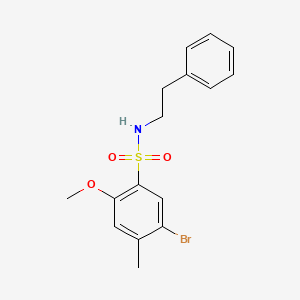
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide, commonly known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPPB is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
科学研究应用
BPPB has been studied extensively in scientific research due to its potential applications in various fields. It has been found to be a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold and pain. BPPB has been used to study the role of TRPM8 in various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation. BPPB has also been studied for its potential use in developing new treatments for pain, cancer, and other diseases.
作用机制
BPPB acts as a potent and selective inhibitor of TRPM8 ion channels by binding to a specific site on the channel. TRPM8 channels are involved in the sensation of cold and pain, and their inhibition by BPPB leads to a decrease in cold and pain sensation. BPPB has also been found to inhibit the proliferation of cancer cells by blocking the activity of TRPM8 channels, which are overexpressed in many cancer cells.
Biochemical and Physiological Effects:
BPPB has been found to have several biochemical and physiological effects in scientific research. Inhibition of TRPM8 channels by BPPB leads to a decrease in cold and pain sensation, making it a potential treatment for pain. BPPB has also been found to inhibit the proliferation of cancer cells by blocking the activity of TRPM8 channels, making it a potential treatment for cancer. BPPB has also been found to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
实验室实验的优点和局限性
BPPB has several advantages for lab experiments, including its high potency and selectivity for TRPM8 channels, making it a useful tool for studying the role of TRPM8 in various physiological processes. However, BPPB has some limitations, including its low solubility in aqueous solutions, which may limit its use in some experiments.
未来方向
There are several future directions for research on BPPB. One direction is to study the role of TRPM8 channels in other physiological processes, such as metabolism and cardiovascular function. Another direction is to develop new treatments for pain, cancer, and other diseases based on the inhibition of TRPM8 channels by BPPB. Additionally, further research is needed to improve the solubility and bioavailability of BPPB, which may increase its usefulness in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, BPPB is a sulfonamide derivative that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. BPPB has shown promise as a potent and selective inhibitor of TRPM8 channels, making it a useful tool for studying the role of TRPM8 in various physiological processes and a potential treatment for pain, cancer, and other diseases.
合成方法
The synthesis of BPPB can be achieved using different methods, including the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 2-phenylethanol in the presence of a base and a catalyst such as palladium on carbon. The yield of BPPB obtained from these methods ranges from 60-80%.
属性
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-12-10-15(21-2)16(11-14(12)17)22(19,20)18-9-8-13-6-4-3-5-7-13/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPOUNPAITZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

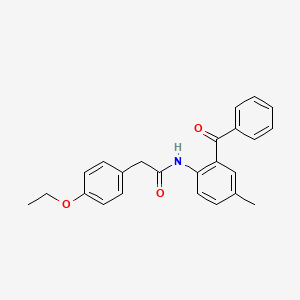
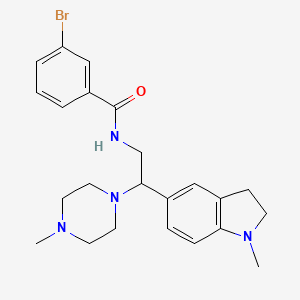
![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)
triazin-2-yl)sulfanyl)acetate](/img/structure/B2558176.png)
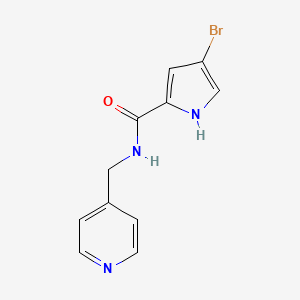
![1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2558180.png)

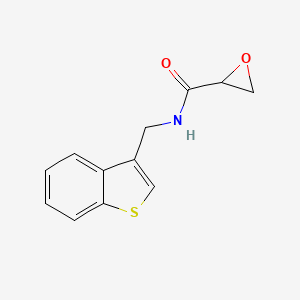
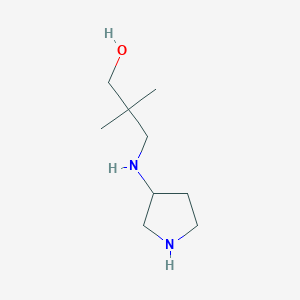
![11-imino-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2558189.png)

![N-(3-bromophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2558191.png)
![3-butyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558193.png)
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2558194.png)